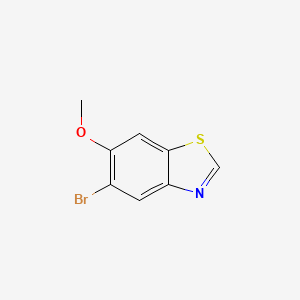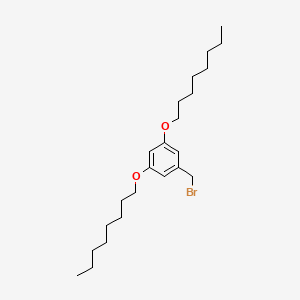
Methyl 2,4-dichloro-7-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dichloro-7-quinolinecarboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl ester group at position 7 on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-7-quinolinecarboxylate typically involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This process can be carried out under mild conditions, often using a metal-free process that achieves a C-C bond cleavage of 1,3-dicarbonyl compounds . Additionally, green and sustainable methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts have been explored for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on optimizing yield, cost-effectiveness, and environmental sustainability. Techniques such as one-pot reactions, the use of ionic liquids, and ultrasound-promoted synthesis are employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dichloro-7-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 2,4-dichloro-7-quinolinecarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2,4-dichloro-7-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can result in antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2,4-dichloro-7-quinolinecarboxylate include:
- Ethyl 7,8-dichloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Methyl 4,7-dichloro-2-quinolinecarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 4 and a methyl ester group at position 7 distinguishes it from other quinoline derivatives and can result in different pharmacological properties .
Propiedades
Fórmula molecular |
C11H7Cl2NO2 |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
methyl 2,4-dichloroquinoline-7-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-7-8(12)5-10(13)14-9(7)4-6/h2-5H,1H3 |
Clave InChI |
MSTMKIOFXAWMRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)









![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)


